

Stability and Reactivity of 2-Nitro-3-Nonanone: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	3-Nonanone, 2-nitro-	
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Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-nitro-3-nonanone, an α -nitro ketone of interest in organic synthesis and potentially in drug development. Due to the limited availability of data for this specific compound, this guide also draws upon information from analogous α -nitro ketones to provide a thorough understanding of its chemical behavior. The document covers synthetic methods, physical and spectroscopic properties, stability under various conditions, and characteristic reactions. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in a research and development setting.

Introduction

 α -Nitro ketones are a versatile class of organic compounds characterized by the presence of a nitro group adjacent to a carbonyl functionality. This unique structural arrangement confers a rich and diverse reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The electron-withdrawing nature of both the nitro and carbonyl groups activates the α -carbon, rendering it susceptible to both nucleophilic attack and deprotonation. 2-Nitro-3-nonanone, the subject of this guide, is a representative example of this class of compounds, and understanding its stability and reactivity is crucial for its safe handling and effective utilization in synthetic and medicinal chemistry. Nitro compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic

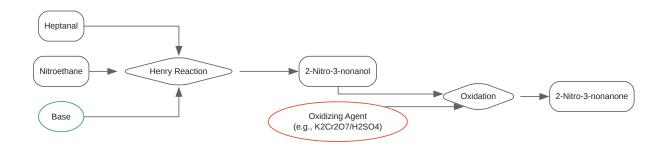


effects, which makes α -nitro ketones like 2-nitro-3-nonanone potential scaffolds for drug discovery.[1] However, the nitro group is also associated with potential toxicity, including mutagenicity, which necessitates careful evaluation in any drug development program.[2][3]

Synthesis of 2-Nitro-3-Nonanone

The primary route for the synthesis of 2-nitro-3-nonanone involves a two-step process: a Henry (nitroaldol) reaction followed by oxidation of the resulting β -nitro alcohol.[4][5][6]

Synthesis Workflow



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Caption: General workflow for the synthesis of 2-nitro-3-nonanone.

Physicochemical and Spectroscopic Properties

Specific physical property data for 2-nitro-3-nonanone is not readily available in the literature. However, data for the parent ketone, 2-nonanone, is provided for comparison. Spectroscopic data for 2-nitro-3-nonanone has been reported.[7]

Physical Properties



Property	2-Nitro-3-nonanone	2-Nonanone (for comparison)
Molecular Formula	C ₉ H ₁₇ NO ₃	C ₉ H ₁₈ O
Molecular Weight	187.24 g/mol	142.24 g/mol
Appearance	Not specified	Colorless liquid[8]
Melting Point	Not specified	-21 °C[9]
Boiling Point	Not specified	192 °C at 743 mmHg
Density	Not specified	0.82 g/mL at 25 °C[9]
Solubility	Not specified	Insoluble in water[8]

Spectroscopic Data

Spectroscopy	Data for 2-Nitro-3-nonanone[7]
¹H NMR (CDCl₃)	δ: 0.9 (t, 3H, CH ₃), 1.3 (m, 6H, 3CH ₂), 1.65 (m, 2H, CH ₂), 1.7 (d, 3H, CH ₃), 2.55 (t, 2H, CH ₂), 5.25 (q, 1H, CH)
¹³ C NMR (CDCl ₃)	δ: 200.0 (CO), 89.5 (CH), 39.5, 31.0, 29.5, 22.0 (CH ₂), 15.0, 14.0 (CH ₃)
IR (Infrared)	Expected strong absorption for C=O stretch around 1720 cm ⁻¹ and for NO ₂ stretches around 1550 cm ⁻¹ and 1370 cm ⁻¹ .
MS (Mass Spec.)	Expected fragmentation patterns include α-cleavage and McLafferty rearrangement.

Stability and Handling

 α -Nitro ketones should be handled with care, as nitro compounds can be thermally sensitive and potentially explosive.[10]

• Thermal Stability: Aliphatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] It is recommended to avoid excessive heating and to store the



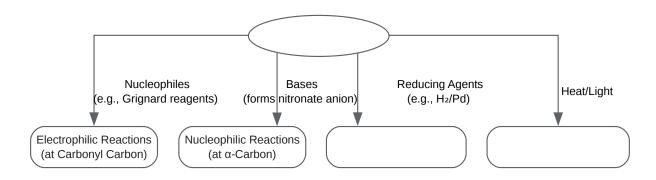
compound in a cool, well-ventilated area.[11][12]

- Photochemical Stability: Limited information is available on the photochemical stability of 2-nitro-3-nonanone. However, α-nitro ketones can undergo photochemical reactions, including cleavage of the C-N bond.
- Chemical Stability: α-Nitro ketones are generally stable under neutral conditions but can be sensitive to strong acids and bases.
- Handling Precautions: Standard laboratory safety precautions should be followed, including
 the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be
 conducted in a well-ventilated fume hood.[11][12] Avoid contact with skin and eyes, and
 inhalation of vapors.[13]

Reactivity

The reactivity of 2-nitro-3-nonanone is dictated by the interplay of the carbonyl and nitro groups. It can act as both an electrophile at the carbonyl carbon and a nucleophile at the α -carbon after deprotonation.[14]

Reactivity Overview



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Caption: Key reactivity pathways of 2-nitro-3-nonanone.

Electrophilic Reactions



The carbonyl carbon of 2-nitro-3-nonanone is electrophilic and can be attacked by various nucleophiles.[1][15][16][17]

• Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary β-nitro alcohols.

Nucleophilic Reactions

The presence of the electron-withdrawing nitro and carbonyl groups makes the α -proton acidic. Deprotonation with a base generates a nitronate anion, which is a potent nucleophile.[2]

• Alkylation and Acylation: The nitronate anion can react with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position.

Experimental Protocols Synthesis of 2-Nitro-3-nonanol (Henry Reaction Intermediate)[5][20]

- To a stirred solution of heptanal (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent (e.g., isopropanol), a catalytic amount of a base (e.g., diethylamine) is added at room temperature.
- The reaction mixture is stirred for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is guenched by the addition of a weak acid (e.g., acetic acid).
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-nitro-3-nonanol.

Synthesis of 2-Nitro-3-nonanone (Oxidation of 2-Nitro-3-nonanol)[8][21][22][23]

 Potassium dichromate (0.069 mol) and water (35 mL) are mixed in a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel.[7]



- The corresponding 2-nitro-3-nonanol (0.13 mol) is added gradually to the cooled, stirring solution.[7] Stirring is continued for an additional 10 minutes.[7]
- A cooled solution of sulfuric acid (30 mL) in water (18 mL) is then added dropwise over a period of 1 hour.[7]
- After the addition is complete, water (100 mL) is added to the reaction mixture.[7]
- The mixture is extracted with dichloromethane (3 x 150 mL).[7]
- The combined organic layers are washed with water (200 mL) and 5% sodium carbonate solution (200 mL).[7]
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7]
- The crude product can be purified by distillation (e.g., Kugelrohr apparatus) to yield pure 2-nitro-3-nonanone.[7][18]

Potential Applications in Drug Development

The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group can act as a bioreducible functionality, leading to the in-situ generation of reactive nitrogen species that can induce cellular damage in target organisms. The dual functionality of α -nitro ketones presents opportunities for the design of novel therapeutic agents. The carbonyl group can participate in hydrogen bonding and other interactions with biological targets, while the nitro group can be a key pharmacophore. However, the potential for genotoxicity and mutagenicity associated with the nitro group is a significant concern that must be addressed in any drug discovery program. [2][3]

Conclusion

2-Nitro-3-nonanone is a reactive and versatile α -nitro ketone with potential applications in organic synthesis and drug discovery. Its stability and reactivity are governed by the electronic effects of the adjacent nitro and carbonyl groups. This guide has provided a summary of its synthesis, properties, and characteristic reactions, drawing on data from analogous



compounds where necessary. The detailed experimental protocols and reaction pathway diagrams are intended to serve as a valuable resource for researchers working with this and similar compounds. Further investigation into the specific physical properties, toxicological profile, and biological activity of 2-nitro-3-nonanone is warranted to fully realize its potential.

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